molecular formula C12H18ClNO B1421136 3-[(4-Methylbenzyl)oxy]pyrrolidine hydrochloride CAS No. 1185176-09-3

3-[(4-Methylbenzyl)oxy]pyrrolidine hydrochloride

Cat. No.: B1421136
CAS No.: 1185176-09-3
M. Wt: 227.73 g/mol
InChI Key: RSVSJIDDCJEPCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Methylbenzyl)oxy]pyrrolidine hydrochloride is a useful research compound. Its molecular formula is C12H18ClNO and its molecular weight is 227.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[(4-Methylbenzyl)oxy]pyrrolidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(4-Methylbenzyl)oxy]pyrrolidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[(4-methylphenyl)methoxy]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-10-2-4-11(5-3-10)9-14-12-6-7-13-8-12;/h2-5,12-13H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSVSJIDDCJEPCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 3-[(4-Methylbenzyl)oxy]pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-[(4-Methylbenzyl)oxy]pyrrolidine hydrochloride is a versatile heterocyclic building block widely utilized in the synthesis of bioactive pharmaceutical ingredients (APIs). Structurally, it combines a saturated pyrrolidine ring—offering defined stereochemical vectors and high


 character—with a lipophilic 4-methylbenzyl ether tail. This dual nature allows it to serve as a critical scaffold in the development of G-Protein Coupled Receptor (GPCR) ligands, kinase inhibitors, and monoamine transporter modulators.

This guide provides a comprehensive technical analysis of the compound, detailing its synthesis, physicochemical properties, and application in structure-activity relationship (SAR) optimization.[1]

Chemical Identity & Structure

The compound exists as a hydrochloride salt, enhancing its stability and water solubility compared to the free base. It is commonly available in both racemic and enantiopure forms ((R) or (S)), which is critical for chiral drug development.

Table 1: Chemical Identification
PropertyDetail
IUPAC Name 3-[(4-methylphenyl)methoxy]pyrrolidine hydrochloride
Common Name 3-[(4-Methylbenzyl)oxy]pyrrolidine HCl
CAS Number 1185176-09-3 (Racemic/General)
Molecular Formula

Molecular Weight 227.73 g/mol (Salt); 191.27 g/mol (Free Base)
SMILES CC1=CC=C(C=C1)COC2CCNC2.Cl
InChI Key Derivative specific; core structure:[2]RWRDLPDLKQPQOW analog
Structural Class 3-Alkoxypyrrolidine; Benzyl ether

Physicochemical Profile

Understanding the physical state and solubility profile is essential for assay development and formulation.

Table 2: Physical Properties
ParameterValue / DescriptionNotes
Appearance White to off-white crystalline solidHygroscopic; store under desiccant.
Melting Point 165°C – 175°C (Typical range for HCl salts of this class)Sharp melting point indicates high purity (>98%).
Solubility High: Water, DMSO, MethanolLow: Dichloromethane, HexanesFree base is soluble in organic solvents; Salt is water-soluble.
pKa (Calc.) ~9.5 (Pyrrolidine Nitrogen)Typical for secondary aliphatic amines.
LogP (Calc.) ~1.8 (Free Base)Moderate lipophilicity suitable for CNS penetration.

Synthesis & Manufacturing

The synthesis of 3-[(4-Methylbenzyl)oxy]pyrrolidine hydrochloride typically follows a convergent route involving the protection of the pyrrolidine nitrogen, etherification, and subsequent deprotection.

Retrosynthetic Analysis

The molecule is disconnected at the ether linkage and the nitrogen protecting group. The most robust forward synthesis utilizes N-Boc-3-pyrrolidinol and 4-methylbenzyl bromide via a Williamson ether synthesis.

Detailed Experimental Protocol
Step 1: Etherification (Williamson Synthesis)
  • Reagents: N-Boc-3-pyrrolidinol (1.0 eq), Sodium Hydride (60% dispersion, 1.2 eq), 4-Methylbenzyl bromide (1.1 eq).

  • Solvent: Anhydrous DMF or THF.

  • Protocol:

    • Cool a solution of N-Boc-3-pyrrolidinol in anhydrous DMF to 0°C under nitrogen.

    • Add NaH portion-wise. Evolution of

      
       gas will be observed.[3] Stir for 30 min to ensure alkoxide formation.
      
    • Dropwise add 4-methylbenzyl bromide.

    • Allow the reaction to warm to room temperature and stir for 4–12 hours.

    • Quench: Carefully add water/ice. Extract with Ethyl Acetate.[4]

    • Purification: Silica gel chromatography (Hexane/EtOAc) to yield the N-Boc intermediate.

Step 2: Deprotection & Salt Formation
  • Reagents: 4M HCl in Dioxane or Isopropanol (IPA).

  • Protocol:

    • Dissolve the N-Boc intermediate in a minimal amount of Dioxane or MeOH.

    • Add 4M HCl (excess, ~5-10 eq) at 0°C.

    • Stir at room temperature for 2–4 hours. Monitoring by TLC will show the disappearance of the non-polar Boc-protected spot.

    • Isolation: Concentrate the solvent in vacuo.

    • Crystallization: Triturate the residue with Diethyl Ether or Hexane to induce precipitation of the white HCl salt. Filter and dry under vacuum.

Synthesis Workflow Diagram

SynthesisPath Start N-Boc-3-pyrrolidinol Inter Intermediate: N-Boc-3-[(4-methylbenzyl)oxy]pyrrolidine Start->Inter Step 1: Etherification (Williamson) Reagent1 NaH, DMF 4-Methylbenzyl bromide Reagent1->Inter Product Final Product: 3-[(4-Methylbenzyl)oxy]pyrrolidine HCl Inter->Product Step 2: Deprotection (-Boc removal) Reagent2 4M HCl in Dioxane/IPA Reagent2->Product

Figure 1: Convergent synthesis pathway via N-Boc protection strategy.

Applications in Drug Discovery[1][5][6][7]

This compound is a "privileged structure" in medicinal chemistry. Its utility stems from its ability to bridge different binding pockets within a protein target.

Pharmacophore Mapping
  • Pyrrolidine Nitrogen: Acts as a key hydrogen bond donor (in charged state) or acceptor (free base). It often mimics the basic nitrogen found in neurotransmitters (e.g., dopamine, serotonin).

  • Ether Linkage: Provides a flexible spacer that positions the aromatic ring without introducing rigid unsaturation.

  • 4-Methylbenzyl Group: A lipophilic moiety that engages in

    
     stacking or hydrophobic interactions within the receptor pocket. The 4-methyl group specifically probes the depth of the hydrophobic pocket (steric probe).
    
Therapeutic Areas
  • GPCR Ligands: Analogs of this structure are frequent hits for Histamine H3 receptors and Dopamine D3 receptors.

  • Kinase Inhibitors: Used to solubilize kinase scaffolds or interact with the solvent-front region of the ATP binding site.

  • Monoamine Transporters: The structural similarity to reuptake inhibitors suggests utility in antidepressant research.

SAR Logic Diagram

Pharmacophore Core Pyrrolidine Ring (sp3 Scaffold) Nitrogen Secondary Amine (H-Bond Donor/Ionic) Core->Nitrogen Solubility & Basic Center Linker Ether Oxygen (H-Bond Acceptor/Spacer) Core->Linker 3-Position Vector Target Biological Target (e.g., GPCR Pocket) Nitrogen->Target Ionic Interaction Tail 4-Methylbenzyl Group (Hydrophobic/Pi-Stacking) Linker->Tail Distance Control Tail->Target Hydrophobic Fill

Figure 2: Pharmacophore dissection showing interaction points with biological targets.

Handling & Safety (EHS)

As a hydrochloride salt of a secondary amine, standard laboratory safety protocols apply.

  • GHS Classification:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use within a chemical fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Hygroscopic. Store in a tightly sealed container at room temperature (or 2-8°C for long term), preferably under an inert atmosphere (Argon/Nitrogen).

References

  • ChemicalBook. (2023). 3-[(4-Methylbenzyl)oxy]pyrrolidine hydrochloride Product Properties. Retrieved from

  • Sigma-Aldrich. (2023). (S)-3-Pyrrolidinol hydrochloride Safety Data Sheet. (Used for analog safety data). Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 31268, Pyrrolidine. (General scaffold properties). Retrieved from

  • Campagne, J. M., et al. (2017). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. Organic Letters. (Synthesis methodology reference). Retrieved from

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. Retrieved from

Sources

Unlocking the Therapeutic Potential of 3-[(4-Methylbenzyl)oxy]pyrrolidine Derivatives: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous FDA-approved therapeutics.[1][2] Its inherent stereochemistry and three-dimensional structure allow for effective exploration of pharmacophoric space, often leading to enhanced potency, selectivity, and favorable pharmacokinetic profiles.[2] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate the biological targets of a specific subclass: 3-[(4-Methylbenzyl)oxy]pyrrolidine derivatives. In the absence of direct preclinical data for this specific molecular entity, this document outlines a hypothesis-driven approach, grounded in the established pharmacology of structurally related compounds and cutting-edge target identification methodologies. We will delve into the rationale for prioritizing specific target classes, provide detailed, actionable protocols for in silico and in vitro validation, and present a clear roadmap for elucidating the mechanism of action of these promising compounds.

Introduction: The Pyrrolidine Scaffold and the Promise of 3-[(4-Methylbenzyl)oxy]pyrrolidine Derivatives

The five-membered nitrogen-containing heterocycle, pyrrolidine, is a privileged structure in drug discovery.[2] Its prevalence in natural products and synthetic pharmaceuticals underscores its versatility and utility in engaging a wide array of biological targets.[1][3] Pyrrolidine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antidiabetic properties.[1][2][3]

The subject of this guide, 3-[(4-Methylbenzyl)oxy]pyrrolidine, incorporates several key structural features that suggest a high potential for biological activity:

  • The Pyrrolidine Core: As previously mentioned, this saturated heterocycle provides a rigid, three-dimensional framework that can be strategically functionalized to interact with specific binding pockets of target proteins.[2]

  • The Ether Linkage: The oxygen atom introduces a polar element and potential hydrogen bond acceptor, influencing solubility and target engagement.

  • The 4-Methylbenzyl Group: This lipophilic moiety can engage in hydrophobic and van der Waals interactions within a binding site. The methyl group provides a subtle steric and electronic modification compared to an unsubstituted benzyl group, which could be critical for target selectivity. The concept of bioisosterism, where one functional group is replaced by another with similar properties, is a key consideration in understanding the contribution of this moiety to the overall activity of the molecule.[4][5][6][7]

Given the lack of specific pharmacological data on 3-[(4-Methylbenzyl)oxy]pyrrolidine, a logical and efficient path to uncovering its therapeutic potential lies in a systematic, hypothesis-driven investigation of its biological targets.

Hypothesis-Driven Target Identification: Prioritizing Plausible Biological Targets

Based on the extensive literature on pyrrolidine-containing molecules and compounds with similar structural motifs, we can formulate a strong, evidence-based hypothesis regarding the most probable biological target classes for 3-[(4-Methylbenzyl)oxy]pyrrolidine derivatives. This section outlines these potential targets and the rationale for their selection.

G Protein-Coupled Receptors (GPCRs)

GPCRs represent the largest family of cell surface receptors and are the targets for approximately one-third of all approved drugs.[8][][10] Their diverse signaling pathways regulate a vast array of physiological processes, making them a prime target class for novel therapeutics.

Rationale for Prioritization:

  • The structural complexity and conformational flexibility of pyrrolidine derivatives make them well-suited to bind to the often-intricate orthosteric and allosteric sites of GPCRs.[11]

  • Numerous pyrrolidine-containing compounds have been identified as potent and selective GPCR ligands, including agonists and antagonists for receptors such as the ghrelin receptor and chemokine receptors.[12][13]

Ion Channels

Ion channels are pore-forming membrane proteins that regulate the flow of ions across the plasma membrane, playing a critical role in neuronal signaling, muscle contraction, and other physiological processes.

Rationale for Prioritization:

  • Pyrrolidine derivatives have been successfully developed as potent ion channel modulators. For instance, a novel series of pyrrolidine derivatives were identified as potent sodium channel blockers with neuroprotective effects in models of ischemic stroke.[14]

  • The interplay of the charged pyrrolidine nitrogen (at physiological pH) and the lipophilic benzyl moiety could facilitate interaction with the complex hydrophobic and charged environments of ion channel pores and gating machinery.

Enzymes

Enzymes are a major class of drug targets, and their inhibition or modulation can have profound therapeutic effects.

Rationale for Prioritization:

  • The pyrrolidine scaffold is a common feature in a multitude of enzyme inhibitors.[1]

  • Specific examples include the inhibition of carbohydrate-metabolizing enzymes like α-amylase and α-glucosidase by pyrrolidine derivatives, suggesting potential applications in diabetes management.[15][16]

  • Other pyrrolidine-containing compounds have shown potent inhibition of enzymes such as autotaxin, which is involved in inflammatory conditions and cancer.[17]

Transporter Proteins

Transporter proteins are responsible for the movement of ions, small molecules, and macromolecules across biological membranes.

Rationale for Prioritization:

  • The structural similarity of the pyrrolidine core to endogenous neurotransmitters and other substrates makes it a plausible candidate for interaction with transporter proteins.

  • Pharmacophore-based studies have led to the discovery of pyrrolidine derivatives as inhibitors of monoamine transporters, highlighting their potential in treating neurological and psychiatric disorders.[18]

A Phased Approach to Target Identification and Validation

A systematic and multi-faceted approach is crucial for the successful identification and validation of the biological targets of 3-[(4-Methylbenzyl)oxy]pyrrolidine derivatives. The following workflow outlines a logical progression from broad, in silico screening to specific, in vitro validation.

Target_Identification_Workflow cluster_phase1 Phase 1: In Silico Target Prediction cluster_phase2 Phase 2: In Vitro Target Validation cluster_phase3 Phase 3: Mechanism of Action Studies in_silico In Silico Target Prediction (Ligand-Based & Structure-Based) binding_assays Binding Assays (Radioligand, Fluorescence Polarization) in_silico->binding_assays Prioritized Targets functional_assays Functional Assays (Enzymatic, Cell-Based) binding_assays->functional_assays Confirmed Binders moa Mechanism of Action Elucidation (Signaling Pathway Analysis) functional_assays->moa Validated Hits Enzyme_Inhibition_Assay Enzyme α-Glucosidase Product p-Nitrophenol (Product) (Colored) Enzyme->Product Catalysis (No Inhibitor) Inhibitor 3-[(4-Methylbenzyl)oxy] pyrrolidine derivative Inhibitor->Enzyme Binding Substrate pNPG (Substrate) Measurement Measure Absorbance (405 nm) Product->Measurement

Sources

The 3-Alkoxypyrrolidine Scaffold: Synthetic Mastery and Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolidine ring stands as a cornerstone "privileged structure" in modern medicinal chemistry, appearing in over 35 FDA-approved therapeutics.[1] However, the specific subclass of 3-alkoxypyrrolidine derivatives (pyrrolidine ethers) represents a critical tactical solution for optimizing drug-like properties.

Unlike planar aromatic scaffolds, the 3-alkoxypyrrolidine motif offers high fraction sp3 (Fsp3) character, enabling vectors for hydrogen bonding without the metabolic liability of flexible alkyl chains. This guide provides a technical deep-dive into the design, synthesis, and application of this scaffold, moving beyond basic literature summary into actionable experimental strategies.

Structural Significance & Physicochemical Logic[2]

The "Ether Effect" in Lead Optimization

In medicinal chemistry, replacing a methylene (-CH2-) linker with an ether (-O-) oxygen within a pyrrolidine scaffold is a deliberate design choice, not merely a structural variation.

  • Conformational Locking: The electronegative oxygen at the 3-position influences the ring puckering (envelope conformation) via the gauche effect, often pre-organizing the molecule into a bioactive conformation.

  • Lipophilicity Modulation: The ether oxygen acts as a hydrogen bond acceptor (HBA), typically lowering LogP by 0.5–1.0 units compared to the alkyl analog, improving solubility and reducing non-specific binding.

  • Metabolic Stability: Aryl-ethers at the 3-position block metabolic oxidation at the vulnerable benzylic-like carbon, a common clearance pathway for 3-benzylpyrrolidines.

Visualization: SAR Decision Logic

The following diagram illustrates the decision matrix for deploying the pyrrolidine ether scaffold during Lead Optimization.

SAR_Logic Start Lead Optimization Issue Solubility Poor Solubility / High LogP Start->Solubility Metabolism High Clearance (CYP) Start->Metabolism Potency Low Target Affinity Start->Potency EtherSol Insert 3-Alkoxy Group (Lower LogP) Solubility->EtherSol Strategy EtherMet Block C3 Oxidation (Remove benzylic H) Metabolism->EtherMet Strategy EtherPot Add H-Bond Acceptor (Vector exploration) Potency->EtherPot Strategy Outcome Optimized 3-Alkoxypyrrolidine Candidate EtherSol->Outcome EtherMet->Outcome EtherPot->Outcome

Figure 1: Strategic rationale for incorporating the 3-alkoxypyrrolidine scaffold during the Design-Make-Test cycle.

Synthetic Methodologies: The Stereochemical Challenge

Synthesizing 3-alkoxypyrrolidines requires rigorous stereocontrol. The choice of method depends entirely on whether Retention or Inversion of the C3 stereocenter is required.

Method A: The Mitsunobu Inversion (Gold Standard)

The most reliable method for generating chiral pyrrolidine ethers is the Mitsunobu reaction. It proceeds with complete Walden inversion at the C3 position.

  • Substrate: N-Boc-3-hydroxy-pyrrolidine (commercially available as pure enantiomers).

  • Reagents: Triphenylphosphine (PPh3), Diisopropyl azodicarboxylate (DIAD), and a phenol/alcohol nucleophile.[2][3]

  • Causality: The formation of the oxyphosphonium intermediate activates the alcohol as a leaving group, forcing the nucleophile to attack from the back face.

Method B: Williamson Ether Synthesis (Retention)

Direct alkylation using a strong base (NaH) and an alkyl halide.

  • Risk: High risk of racemization or elimination (forming the enamine/ene-carbamate) if the reaction temperature is uncontrolled.

  • Utility: Best reserved for primary alkyl halides where stereoinversion is not the goal.

Visualization: Synthetic Pathways

Synthesis_Path Start (S)-N-Boc-3-Hydroxypyrrolidine PathA Method A: Mitsunobu (PPh3, DIAD, Ar-OH) Start->PathA Activation PathB Method B: Williamson (NaH, R-X) Start->PathB Deprotonation ProdA (R)-3-Aryloxypyrrolidine (Inversion) PathA->ProdA SN2 Attack ProdB (S)-3-Alkoxypyrrolidine (Retention) PathB->ProdB SN2 Attack

Figure 2: Divergent synthetic pathways controlling absolute stereochemistry at the C3 position.

Validated Experimental Protocol: Mitsunobu Coupling

Standard Operating Procedure (SOP) for synthesizing (R)-tert-butyl 3-(3-fluorophenoxy)pyrrolidine-1-carboxylate from (S)-starting material.

Reagents & Equipment[3][4][6]
  • (S)-N-Boc-3-pyrrolidinol (1.0 eq)

  • 3-Fluorophenol (1.1 eq)

  • Triphenylphosphine (PPh3) (1.2 eq)

  • DIAD (1.2 eq)

  • Solvent: Anhydrous THF (0.1 M concentration)

  • Atmosphere: Nitrogen or Argon

Step-by-Step Workflow
  • Preparation: Flame-dry a round-bottom flask and cool under N2. Add (S)-N-Boc-3-pyrrolidinol, 3-fluorophenol, and PPh3. Dissolve in anhydrous THF.

  • Cooling: Submerge the flask in an ice/water bath (0 °C). Stir for 10 minutes to ensure thermal equilibrium.

  • Addition (Critical Step): Add DIAD dropwise via a syringe pump or pressure-equalizing addition funnel over 20 minutes.

    • Why? Rapid addition generates excessive heat, which can degrade the sensitive betaine intermediate and promote side reactions.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) naturally and stir for 12–16 hours.

  • Quench & Workup: Dilute with diethyl ether (precipitates triphenylphosphine oxide). Filter off the solids.[2] Wash the filtrate with 1M NaOH (removes unreacted phenol) and Brine.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Self-Validation Check:

  • 1H NMR: Look for the methine proton at C3. In the product, it typically shifts downfield (approx. 4.8–5.0 ppm) compared to the starting alcohol.

  • Chiral HPLC: Verify ee% >98% to confirm the SN2 mechanism proceeded without racemization.

Therapeutic Applications: Case Studies

Case Study 1: Histamine H3 Receptor Antagonists

The H3 receptor is a key target for cognitive disorders (ADHD, Alzheimer's).[4] Early antagonists contained imidazole rings, which caused CYP450 inhibition issues.

  • Solution: Non-imidazole antagonists utilizing a pyrrolidine ether linker.

  • Mechanism: The basic nitrogen of the pyrrolidine binds to the conserved Aspartate residue in the receptor. The ether oxygen acts as a spacer that orients the lipophilic tail (often a biphenyl or phenoxy group) into a hydrophobic pocket.

  • Example: Analogs of A-960656 utilize a 3-phenoxy pyrrolidine ether to achieve nanomolar affinity (Ki < 10 nM) with excellent blood-brain barrier penetration.

Case Study 2: Antimicrobial & Biofilm Agents

Recent studies highlight pyrrolidine-2,3-diones and related ether derivatives as potent anti-biofilm agents against S. aureus.

  • Data Summary:

Compound ClassModificationTarget/ActivityKey Feature
3-Aryloxypyrrolidines 4-F-Phenoxy etherHistamine H3 (CNS)High CNS penetration, metabolic stability
Methanoprolines Ether-linked sidechainsDPP-4 (Diabetes)Rigid scaffold mimics peptide turn
Pyrrolidine-2,3-diones N-alkyl/ether linkersS. aureus BiofilmDisruption of membrane potential

References

  • Stocking, E. M., et al. (2010). Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists.[5] Bioorganic & Medicinal Chemistry Letters. Link

  • Bhat, A. A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.[6][7] Biomolecules.[8][9][10][11][12] Link

  • Swamy, K. C., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[3][13][9] Chemical Reviews. Link

  • Góra, M., et al. (2021). Synthesis and anticonvulsant activity of new pyrrolidine-2,5-dione derivatives. Bioorganic & Medicinal Chemistry. Link

  • Organic Chemistry Portal. (2023). Mitsunobu Reaction: Mechanism and Protocols. Link

Sources

A Technical Guide to Hydrogen Bond Stoichiometry for 3-[(4-Methylbenzyl)oxy]pyrrolidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the hydrogen bonding characteristics of 3-[(4-Methylbenzyl)oxy]pyrrolidine HCl, a molecule of interest in medicinal chemistry. Understanding the hydrogen bond donor and acceptor counts is fundamental to predicting a compound's pharmacokinetic and pharmacodynamic properties, including solubility, permeability, and target binding affinity.

The Central Role of Hydrogen Bonding in Drug Design

Hydrogen bonds are highly specific, directional interactions that play a pivotal role in molecular recognition.[1][2][3] In drug design, the capacity of a molecule to form hydrogen bonds governs its interaction with biological targets like proteins and enzymes, as well as its absorption, distribution, metabolism, and excretion (ADME) profile.[2] A quantitative assessment of a molecule's hydrogen bonding potential is a critical step in early-stage drug discovery and lead optimization.

A widely adopted framework for this assessment is Lipinski's Rule of Five, which provides a set of guidelines for evaluating the druglikeness of a chemical compound for oral administration.[4][5][6] Two key parameters in this rule are the number of hydrogen bond donors and acceptors.[4][5][7]

Molecular Structure of 3-[(4-Methylbenzyl)oxy]pyrrolidine HCl

To accurately determine the hydrogen bond donor and acceptor counts, a clear understanding of the molecule's structure is essential. 3-[(4-Methylbenzyl)oxy]pyrrolidine HCl is a pyrrolidine derivative.[8][9] The "HCl" designation indicates that it is a hydrochloride salt. In the presence of hydrochloric acid, the basic nitrogen atom of the pyrrolidine ring becomes protonated, forming a positively charged ammonium cation, with chloride as the counter-ion.

The key functional groups to consider for hydrogen bonding are:

  • The Pyrrolidine Ring: A five-membered saturated heterocycle containing a nitrogen atom.[10]

  • The Ether Linkage: An oxygen atom connecting the pyrrolidine ring to the benzyl group.

  • The Protonated Amine: The nitrogen atom in the pyrrolidine ring, which is protonated in the hydrochloride salt form.

Determination of Hydrogen Bond Donor and Acceptor Counts

There are two primary perspectives for determining hydrogen bond counts: a fundamental chemical approach and a computational/cheminformatics approach, such as that used for Lipinski's Rule of Five.

Fundamental Chemical Perspective

From a fundamental standpoint, a hydrogen bond donor is a hydrogen atom covalently bonded to an electronegative atom (like N, O, or F). A hydrogen bond acceptor is an electronegative atom with at least one lone pair of electrons.

  • Hydrogen Bond Donors: In 3-[(4-Methylbenzyl)oxy]pyrrolidine HCl, the nitrogen atom of the pyrrolidine ring is protonated, forming a secondary ammonium ion (-NH2+-). This group contains two hydrogen atoms that can act as hydrogen bond donors.

  • Hydrogen Bond Acceptors:

    • The oxygen atom of the ether linkage possesses lone pairs and can function as a hydrogen bond acceptor.

    • The chloride counter-ion (Cl-) also has lone pairs and can act as a hydrogen bond acceptor.

Therefore, from a purely chemical perspective, the molecule has 2 hydrogen bond donors and 2 hydrogen bond acceptors .

Cheminformatics Perspective (Lipinski's Rule of Five)

For the purpose of evaluating druglikeness using computational models and rules like Lipinski's, the counting method is more standardized and typically focuses on the organic portion of the molecule.[4][7][11]

  • Hydrogen Bond Donors: The count is the sum of all N-H and O-H bonds.[4] For 3-[(4-Methylbenzyl)oxy]pyrrolidine HCl, the protonated nitrogen has two N-H bonds. Thus, the hydrogen bond donor count is 2 .

  • Hydrogen Bond Acceptors: The count is the sum of all nitrogen and oxygen atoms.[4][7][12] In this molecule, there is one ether oxygen atom. The nitrogen atom, being protonated, has its lone pair engaged in a bond with a proton and is therefore not considered an acceptor. Thus, the hydrogen bond acceptor count is 1 .

Summary of Hydrogen Bond Counts

The differing counts based on the evaluation perspective are summarized below for clarity.

PerspectiveHydrogen Bond DonorsHydrogen Bond AcceptorsRationale
Fundamental Chemistry 22Considers all potential donor and acceptor atoms, including the counter-ion.
Cheminformatics (Lipinski's Rule) 21Follows a standardized rule for druglikeness assessment, focusing on N and O atoms in the organic structure.[4][7]

Visualization of Hydrogen Bonding Potential

The following diagram illustrates the locations of the hydrogen bond donors and acceptors on the 3-[(4-Methylbenzyl)oxy]pyrrolidine HCl molecule according to the widely used cheminformatics rules.

Caption: Hydrogen bond donors and acceptor sites on 3-[(4-Methylbenzyl)oxy]pyrrolidine HCl.

Experimental and Computational Protocols

Computational Determination of Hydrogen Bond Counts

The hydrogen bond donor and acceptor counts are routinely calculated using various cheminformatics software packages.

Step-by-Step Workflow:

  • Input Molecular Structure: The 2D or 3D structure of 3-[(4-Methylbenzyl)oxy]pyrrolidine HCl is imported into the software (e.g., in SMILES or SDF format).

  • Protonation State: Ensure the molecule is in the correct protonation state for the relevant pH (typically physiological pH ~7.4). For the HCl salt, the pyrrolidine nitrogen should be protonated.

  • Descriptor Calculation: Run the molecular descriptor calculation module. Most platforms have a specific function for "Lipinski's Rule of Five" or "Physicochemical Properties."

  • Output Analysis: The software will output a table of properties, including the hydrogen bond donor and acceptor counts.

The following diagram outlines this computational workflow.

Computational_Workflow A Input Molecular Structure (e.g., SMILES, SDF) B Set Protonation State (pH 7.4) A->B C Run Descriptor Calculation (e.g., Lipinski Parameters) B->C D Output H-Bond Donor & Acceptor Counts C->D

Caption: A typical computational workflow for determining hydrogen bond properties.

Advanced Computational Analysis

For a more nuanced understanding of hydrogen bonding, advanced computational methods can be employed.[13] Techniques like Density Functional Theory (DFT) can provide insights into the strength and geometry of potential hydrogen bonds.[13] Molecular dynamics simulations can be used to study the dynamics of hydrogen bonding with solvent molecules and biological targets.[14][15]

Conclusion

For 3-[(4-Methylbenzyl)oxy]pyrrolidine HCl, the commonly accepted hydrogen bond donor and acceptor counts, particularly in the context of drug discovery and development, are 2 donors and 1 acceptor . This is based on the standardized rules applied in cheminformatics. However, it is crucial for researchers to be aware of the fundamental chemical perspective, which also considers the chloride counter-ion as a potential hydrogen bond acceptor. A thorough understanding of these properties is invaluable for predicting the behavior of this molecule in biological systems and for guiding further optimization efforts.

References

  • Lipinski's rule of five. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]

  • Mastering Lipinski Rules for Effective Drug Development. (n.d.). bioaccess. Retrieved February 14, 2026, from [Link]

  • Lipinski rule of five. (2023, November 28). TIU Lecture Notes. Retrieved February 14, 2026, from [Link]

  • Hydrogen-bonding pairing helps design better drugs to neutralize gut bacterial infections. (2016, March 30). Texas Children's Hospital. Retrieved February 14, 2026, from [Link]

  • Hydrogen Bond Calculations. (n.d.). CD ComputaBio. Retrieved February 14, 2026, from [Link]

  • Hydrogen Bond Donor-Acceptor rules. (2008, January 17). ChemAxon Forum Archive. Retrieved February 14, 2026, from [Link]

  • Lipinski Rule of Five. (n.d.). SCFBio @ IIT Delhi. Retrieved February 14, 2026, from [Link]

  • Hydrogen bond. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]

  • Kubinyi, H. (n.d.). Hydrogen Bonding: The Last Mystery in Drug Design? Hugo Kubinyi. Retrieved February 14, 2026, from [Link]

  • Hydrogen bond donors in drug design. (n.d.). ChemRxiv. Retrieved February 14, 2026, from [Link]

  • BDDCS, the Rule of 5 and Drugability. (n.d.). PMC - NIH. Retrieved February 14, 2026, from [Link]

  • The role of hydrogen-bonds in drug binding. (n.d.). PubMed. Retrieved February 14, 2026, from [Link]

  • Calculating hydrogen bonds: the basics. (2022, December 15). MDAnalysis User Guide. Retrieved February 14, 2026, from [Link]

  • How does CDD count the # of hydrogen bond acceptors on molecules? (2023, January 22). Collaborative Drug Discovery. Retrieved February 14, 2026, from [Link]

  • Determination of hydrogen bonds in Gromacs: new implementation to overcome the limitation. (2023, September 5). bioRxiv. Retrieved February 14, 2026, from [Link]

  • Is it possible to visualize hydrogen bonding within a molecule using Gaussian09? (2014, October 2). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Organic Functional Groups- H-bond donors and H-bond acceptors. (2020, May 30). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

  • Symmetric C···H···C Hydrogen Bonds Predicted by Quantum Chemical Calculations. (2019, December 4). ACS Publications. Retrieved February 14, 2026, from [Link]

  • How to specify H-bond donor and acceptor during Hydrogen bond calculation in gromacs? (2015, June 23). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Pyrrolidine. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]

  • Pyrrolidine. (n.d.). Beijing Famozi Pharmaceutical Technology Co., Ltd. Retrieved February 14, 2026, from [Link]

Sources

Methodological & Application

Synthesis protocol for 3-[(4-Methylbenzyl)oxy]pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 3-[(4-Methylbenzyl)oxy]pyrrolidine Hydrochloride

Abstract

This document provides a detailed, two-step protocol for the synthesis of 3-[(4-Methylbenzyl)oxy]pyrrolidine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with the commercially available (S)-N-Boc-3-hydroxypyrrolidine. The first step involves a Williamson ether synthesis to couple the 4-methylbenzyl group to the pyrrolidine ring. The second step is the deprotection of the tert-butyloxycarbonyl (Boc) group under acidic conditions, which concurrently forms the final hydrochloride salt. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a robust step-by-step experimental procedure, and practical advice to ensure a successful and reproducible synthesis.

Introduction and Mechanistic Overview

Saturated aza-heterocycles, such as pyrrolidine derivatives, are prevalent structural motifs in numerous FDA-approved drugs and biologically active compounds. The title compound, 3-[(4-Methylbenzyl)oxy]pyrrolidine hydrochloride, serves as a key intermediate for introducing a substituted pyrrolidine moiety into more complex molecular architectures. The synthetic strategy outlined herein is efficient and relies on two fundamental and well-understood organic reactions.

Step 1: Williamson Ether Synthesis

The initial step is the formation of the ether linkage via the Williamson ether synthesis.[1][2][3] This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[2][4] The hydroxyl group of (S)-N-Boc-3-hydroxypyrrolidine is first deprotonated by a strong base, sodium hydride (NaH), to form a potent nucleophile, the corresponding alkoxide. This alkoxide then attacks the electrophilic benzylic carbon of 4-methylbenzyl chloride, displacing the chloride leaving group to form the desired ether. The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal as it effectively solvates the sodium cation without hindering the nucleophilicity of the alkoxide.

Step 2: N-Boc Deprotection and Salt Formation

The tert-butyloxycarbonyl (Boc) group is an acid-labile amine protecting group.[5][6] Its removal is typically achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[7][8][9] In this protocol, a solution of HCl in an organic solvent (e.g., 1,4-dioxane) is employed. The reaction mechanism involves the initial protonation of the carbamate carbonyl oxygen, followed by the collapse of the intermediate to release the stable tert-butyl cation, carbon dioxide, and the free secondary amine.[7] The use of HCl serves a dual purpose: it efficiently cleaves the Boc group and simultaneously protonates the resulting pyrrolidine nitrogen to yield the stable and often crystalline hydrochloride salt, facilitating isolation and purification.

Overall Reaction Scheme

Caption: Overall two-step synthesis pathway.

Experimental Protocol

Safety Precaution: This procedure involves hazardous materials. Sodium hydride is highly flammable and reacts violently with water. Hydrochloric acid is corrosive. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Materials and Equipment
Reagent/MaterialCAS No.Molecular Weight ( g/mol )
(S)-N-Boc-3-hydroxypyrrolidine103057-44-9187.23
Sodium Hydride (60% dispersion in oil)7646-69-724.00
4-Methylbenzyl chloride104-82-5140.61
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09
Hydrochloric acid (4M in 1,4-dioxane)7647-01-036.46
Ethyl Acetate (EtOAc)141-78-688.11
Saturated aq. Ammonium Chloride (NH₄Cl)12125-02-953.49
Saturated aq. Sodium Bicarbonate (NaHCO₃)144-55-884.01
Brine (Saturated aq. NaCl)7647-14-558.44
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37
Diethyl Ether (Et₂O)60-29-774.12
  • Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice-water bath

  • Rotary evaporator

  • Silica gel for column chromatography

Step 1: Synthesis of tert-butyl (S)-3-((4-methylbenzyl)oxy)pyrrolidine-1-carboxylate
  • Inert Atmosphere Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 g, 30.0 mmol, 1.2 equiv) as a 60% dispersion in mineral oil.

  • Solvent and Reagent Addition: Wash the NaH dispersion with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, carefully decanting the hexanes each time. Add anhydrous DMF (100 mL) to the flask and cool the resulting suspension to 0 °C using an ice-water bath.

  • Alkoxide Formation: In a separate flask, dissolve (S)-N-Boc-3-hydroxypyrrolidine (4.68 g, 25.0 mmol, 1.0 equiv) in anhydrous DMF (25 mL). Add this solution dropwise to the stirred NaH suspension at 0 °C over 20-30 minutes.

    • Scientist's Note: The addition should be slow to control the evolution of hydrogen gas. The reaction mixture will become a thicker slurry. Stir the mixture at 0 °C for an additional 30 minutes after the addition is complete to ensure full deprotonation.

  • Etherification: Add 4-methylbenzyl chloride (3.87 g, 27.5 mmol, 1.1 equiv) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours (overnight).

    • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mixture of Ethyl Acetate/Hexanes (e.g., 30:70 v/v) as the eluent. The product should have a higher Rf value than the starting alcohol.

  • Work-up and Extraction: Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (~20 mL) until gas evolution ceases. Transfer the mixture to a separatory funnel containing water (150 mL) and ethyl acetate (150 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 75 mL).

  • Combine the organic layers and wash with water (3 x 100 mL) and then with brine (1 x 100 mL).

    • Causality: The water washes are crucial to remove the high-boiling point DMF solvent.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford the product as a colorless or pale yellow oil.

ReagentAmount (g)Amount (mmol)Equivalents
(S)-N-Boc-3-hydroxypyrrolidine4.6825.01.0
Sodium Hydride (60%)1.2030.01.2
4-Methylbenzyl chloride3.8727.51.1
Expected Yield ~6.8 g~23.3~93%
Step 2: Synthesis of 3-[(4-Methylbenzyl)oxy]pyrrolidine hydrochloride
  • Dissolution: Dissolve the purified intermediate, tert-butyl (S)-3-((4-methylbenzyl)oxy)pyrrolidine-1-carboxylate (assuming 23.3 mmol from the previous step), in a minimal amount of ethyl acetate or methanol (~20 mL) in a 100 mL round-bottom flask.

  • Acidification: To this solution, add a 4M solution of HCl in 1,4-dioxane (25 mL, 100 mmol, >4 equiv) at room temperature.

    • Scientist's Note: A precipitate usually forms within minutes. The large excess of HCl ensures the complete removal of the Boc group and protonation of the product.[10]

  • Reaction Progression: Stir the resulting slurry at room temperature for 2-4 hours.

    • Monitoring: Reaction completion can be monitored by TLC or by the disappearance of the starting material via LC-MS.

  • Isolation: Add diethyl ether (~50 mL) to the slurry to enhance precipitation. Stir for an additional 30 minutes.

  • Filtration and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with copious amounts of diethyl ether to remove any non-polar impurities and residual solvent. Dry the white solid under high vacuum to yield the final product, 3-[(4-Methylbenzyl)oxy]pyrrolidine hydrochloride.

ReagentAmount (g)Amount (mmol)Equivalents
Protected Intermediate~6.8~23.31.0
4M HCl in Dioxane (mL)25100~4.3
Expected Yield ~5.0 g~21.9~94%

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow diagram.

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure, presence of the 4-methylbenzyl group, and successful removal of the Boc group.

  • Mass Spectrometry (MS): To verify the molecular weight of the intermediate and the free base of the final product.

  • Melting Point: The final hydrochloride salt should have a distinct melting point, which can be used as an indicator of purity.

References

  • El-Faham, A., & Almarhoon, Z. (2020). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 25(18), 4234. [Link]

  • J&K Scientific LLC. (2021). BOC Protection and Deprotection. [Link]

  • Williamson Ether Synthesis Lab Procedure. (n.d.). Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]

  • Organic Chemistry. (2022). Boc Deprotection Mechanism. [Link]

  • Sharma, G., & Lown, W. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23976-23982. [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis (video). [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]

  • Kolis, S. P., et al. (2019). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development, 23(10), 2137-2146. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Royal Society of Chemistry. (2005). Synthetic Procedures. [Link]

Sources

Step-by-step preparation of 3-[(4-Methylbenzyl)oxy]pyrrolidine from pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 3-[(4-Methylbenzyl)oxy]pyrrolidine

Executive Summary

This guide details the synthesis of 3-[(4-Methylbenzyl)oxy]pyrrolidine starting from pyrrolidin-3-ol .[1] This scaffold is a critical pharmacophore in medicinal chemistry, often found in kinase inhibitors and GPCR ligands.

The core synthetic challenge is chemoselectivity . Pyrrolidin-3-ol contains two nucleophilic sites: a secondary amine and a secondary alcohol.[1] Direct alkylation results in a mixture of


-alkylated, 

-alkylated, and

-dialkylated products, with

-alkylation typically being kinetically favored.[1] To achieve high fidelity

-alkylation, this protocol employs a "Protect-Alkylate-Deprotect" strategy using the Boc (tert-butoxycarbonyl) group.[1] This route ensures regiocontrol, high yields, and scalability.

Retrosynthetic Analysis & Strategy

The synthesis is broken down into three distinct phases to manage nucleophilicity:

  • Masking: Selective protection of the nitrogen (

    
    -Boc).
    
  • Functionalization: Williamson ether synthesis on the hydroxyl group.

  • Unmasking: Acid-mediated removal of the Boc group.[1]

Reaction Scheme:



Detailed Protocols

Phase 1: Chemoselective N-Protection

Objective: Render the nitrogen non-nucleophilic to prevent side reactions during the alkylation step.

Reagents:

  • Pyrrolidin-3-ol (1.0 equiv)[1]

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)[1]
    
  • Triethylamine (TEA) (1.5 equiv)

  • Dichloromethane (DCM) (Solvent, 0.5 M concentration)

Protocol:

  • Setup: Charge a round-bottom flask with pyrrolidin-3-ol and DCM. Cool to 0°C using an ice bath.

  • Base Addition: Add TEA slowly. The solution may warm slightly; allow it to return to 0°C.

  • Reagent Addition: Dissolve

    
     in a minimal amount of DCM and add it dropwise to the reaction mixture over 30 minutes.
    
    • Expert Insight: Slow addition prevents thermal runaway and ensures the exotherm is managed, although

      
       reactions are generally mild.
      
  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (stain with Ninhydrin; free amine spots turn red/purple, protected amine is silent or faint).

  • Workup: Wash the organic layer with 1M citric acid (to remove excess TEA/starting amine), followed by saturated

    
     and brine. Dry over 
    
    
    
    , filter, and concentrate.
  • Yield Expectation: >90%. The product, tert-butyl 3-hydroxypyrrolidine-1-carboxylate, is typically a viscous oil or low-melting solid that can be used directly.[1]

Phase 2: Irreversible O-Alkylation (Williamson Ether Synthesis)

Objective: Install the 4-methylbenzyl ether linkage.[1] This is the critical step requiring anhydrous conditions.

Reagents:

  • 
    -Boc-pyrrolidin-3-ol (1.0 equiv) (from Phase 1)[1]
    
  • Sodium Hydride (NaH) (60% dispersion in mineral oil) (1.5 equiv)

  • 4-Methylbenzyl bromide (1.2 equiv)[1]

  • Tetrabutylammonium iodide (TBAI) (0.05 equiv - Catalytic)[1]

  • DMF (Anhydrous) (0.2 M concentration)

Protocol:

  • Safety Check: NaH reacts violently with moisture, evolving hydrogen gas. Ensure all glassware is oven-dried and the reaction is under an inert atmosphere (

    
     or Ar).
    
  • Deprotonation:

    • Suspend NaH in anhydrous DMF at 0°C .

    • Dissolve

      
      -Boc-pyrrolidin-3-ol in DMF and add dropwise to the NaH suspension.
      
    • Observation: Vigorous bubbling (

      
       gas) will occur. Stir at 0°C for 30 mins, then RT for 30 mins to ensure formation of the sodium alkoxide.
      
  • Alkylation:

    • Cool back to 0°C .

    • Add 4-methylbenzyl bromide (liquid or solution in DMF) dropwise.[1]

    • Add catalytic TBAI.[1]

    • Expert Insight: TBAI acts as a phase transfer catalyst and activates the bromide (Finkelstein-like halide exchange), significantly accelerating sluggish alkylations on secondary alcohols.

  • Completion: Warm to RT and stir for 12–18 hours.

  • Quench & Workup:

    • Caution: Cool to 0°C. Carefully add water dropwise to quench excess NaH.

    • Dilute with Ethyl Acetate (EtOAc).[2] Wash heavily with water (

      
      ) to remove DMF, then brine.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient) is usually required here to remove mineral oil and excess benzyl bromide.

Phase 3: Orthogonal Deprotection

Objective: Remove the Boc group to release the secondary amine.

Reagents:

  • 
    -Boc-Ether Intermediate (from Phase 2)[1]
    
  • Trifluoroacetic Acid (TFA) (20% v/v in DCM)

  • Alternative: 4M HCl in Dioxane (if the HCl salt is preferred).

Protocol:

  • Reaction: Dissolve the intermediate in DCM. Add TFA slowly at RT.

  • Monitoring: Stir for 1–3 hours.

    
     evolution (bubbling) indicates reaction progress.
    
  • Workup (Free Base):

    • Concentrate the mixture to remove excess TFA and DCM.

    • Redissolve the residue in DCM.

    • Wash with saturated aqueous

      
       or 1M NaOH until the aqueous layer is basic (pH > 10).
      
    • Dry the organic layer (

      
      ) and concentrate.
      
  • Result: 3-[(4-Methylbenzyl)oxy]pyrrolidine is obtained as an oil.[1] If high purity is needed, convert to the oxalate or hydrochloride salt for crystallization.

Data Summary & Stoichiometry

ComponentRoleEquiv.Critical Parameter
Pyrrolidin-3-ol Starting Material1.0Purity check (NMR)

Protecting Group1.1Add slowly at 0°C
NaH (60%) Base1.5Anhydrous conditions essential
4-Methylbenzyl bromide Electrophile1.2Excess ensures conversion
TBAI Catalyst0.05Accelerates O-alkylation
TFA DeprotectionExcessVent

properly

Visualization: Synthetic Workflow

The following diagram illustrates the reaction logic and critical decision points.

SynthesisWorkflow cluster_alkylation Critical Control: Step 2 Start Start: Pyrrolidin-3-ol (Nucleophilic N & O) Step1 Step 1: N-Protection (Boc2O, TEA, DCM) Start->Step1 Mask Nitrogen Check1 QC: Is Amine Protected? (TLC/NMR) Step1->Check1 Check1->Step1 No (Reprocess) Step2 Step 2: O-Alkylation (NaH, Ar-CH2-Br, DMF) Check1->Step2 Yes (Proceed) Step3 Step 3: Deprotection (TFA/DCM or HCl/Dioxane) Step2->Step3 Form Ether Final Final Product: 3-[(4-Methylbenzyl)oxy]pyrrolidine Step3->Final Remove Mask NaH_Add 1. Add NaH (0°C) Wait for H2 evolution Halide_Add 2. Add Electrophile + Cat. TBAI NaH_Add->Halide_Add

Caption: Figure 1. Step-wise synthetic workflow emphasizing the "Protect-Alkylate-Deprotect" logic and critical quality control points.

References

  • Williamson Ether Synthesis Mechanism & Scope

    • Williamson, A. W. (1850).[3][4][5][6] "Theory of Aetherification". Journal of the Chemical Society, 4, 106–112.

    • Modern Context:[1] Master Organic Chemistry.[1]

  • Boc Protection/Deprotection Protocols

    • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.[1]

    • Protocol Reference: Common Organic Chemistry.[1][3][4]

  • Alkylation of N-Protected Pyrrolidinols

    • Organic Syntheses, Coll.[7] Vol. 10, p. 423 (2004); Vol. 79, p. 186 (2002). (General methodology for alkylation of protected amino alcohols).

    • Patent Reference for Analogous Chemistry: WO2007024113A1 (Process for the preparation of chiral 3-hydroxy pyrrolidine compound).[1]

  • Safety Data (NaH & TFA)

    • Sigma-Aldrich Safety Data Sheets.[1]

Sources

Troubleshooting & Optimization

Removing benzyl alcohol impurities from 3-[(4-Methylbenzyl)oxy]pyrrolidine product

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-[(4-Methylbenzyl)oxy]pyrrolidine

Executive Summary

You are encountering difficulty removing 4-methylbenzyl alcohol (or generic benzyl alcohol) impurities from your target product, 3-[(4-Methylbenzyl)oxy]pyrrolidine. This is a common challenge in organic synthesis where the lipophilicity of the benzyl group masks the polarity difference between the amine product and the alcohol byproduct.

This guide prioritizes three methodologies based on scale and purity requirements:

  • Acid-Base Extraction: The "Workhorse" method for bulk purification (>1g).

  • Flash Chromatography: The "Polishing" method using mobile phase modifiers.

  • Solid-Phase Extraction (SCX): The "Catch-and-Release" method for high-throughput or small-scale (<100mg) samples.

Module 1: Acid-Base Extraction (The Standard Protocol)

Q: I tried a standard wash, but the alcohol remains. How do I leverage the amine functionality for separation?

A: Simple water washes are ineffective because benzyl alcohols are organic-soluble. You must exploit the basicity of the pyrrolidine nitrogen (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) versus the neutral alcohol (

). By protonating the amine, you convert it into a water-soluble salt, forcing a phase split from the neutral alcohol.
Protocol: The "3-Step pH Swing"

Prerequisites: 1M HCl, 2M NaOH, Diethyl Ether (


) or MTBE, Dichloromethane (DCM), pH paper.
StepActionMechanistic Rationale
1. Protonation Dissolve crude mixture in ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

. Add 1M HCl (3 equiv). Shake vigorously.
Converts the pyrrolidine to its hydrochloride salt (

), moving it to the aqueous layer.
2. Separation Separate layers.[1] Keep the Aqueous Layer. Extract the organic layer once more with water.The neutral benzyl alcohol remains in the organic layer. The product is in the water.[2][3][4]
3. Basification Cool the aqueous layer on ice.[5] Slowly add 2M NaOH until pH > 12.Deprotonates the ammonium salt, regenerating the free-base amine.[5] The solution will turn cloudy/oily.
4. Recovery Extract the basic aqueous layer with DCM (3x). Dry over

and concentrate.
The neutral amine partitions back into the organic solvent, leaving inorganic salts in the water.

Critical Warning: Do not use strong acids (e.g., conc.


) or heat, as this may cleave the benzyl ether linkage. 1M HCl at room temperature is safe.
Workflow Visualization

AcidBaseExtraction Start Crude Mixture (Amine + Alcohol) Step1 Add Organic Solvent + 1M HCl Start->Step1 Separation Phase Separation Step1->Separation OrgLayer1 Organic Layer (Contains Benzyl Alcohol) Separation->OrgLayer1 Top Layer (Ether) AqLayer1 Aqueous Layer (Contains Amine Salt) Separation->AqLayer1 Bottom Layer (Water) Waste Waste Aqueous Layer OrgLayer1->Waste Discard Basify Add NaOH (pH > 12) AqLayer1->Basify Extract Extract with DCM Basify->Extract FinalOrg Final Organic Layer (Purified Amine) Extract->FinalOrg Extract->Waste

Figure 1: Logical flow for separating basic amines from neutral impurities using pH manipulation.

Module 2: Flash Chromatography (Troubleshooting)

Q: My product streaks on the column and co-elutes with the impurity. What is happening?

A: Secondary amines like pyrrolidines interact strongly with the acidic silanol groups (


) on standard silica gel. This causes "tailing" (streaking), which broadens the peak and causes it to overlap with the benzyl alcohol.

The Solution: You must neutralize the silica surface.[6]

Optimized Mobile Phase Systems

Do not use neat DCM/MeOH. Use one of the following modifiers:

  • The "Ammonia" Method (Recommended):

    • Solvent A: DCM

    • Solvent B: 10% Methanol in DCM containing 1%

      
       (aq) .
      
    • Why: The ammonia competes for the silanol sites, allowing the amine product to elute as a sharp band.

  • The "Triethylamine" Method:

    • Pre-wash the column with Mobile Phase + 1% Triethylamine (TEA).

    • Run the column with Mobile Phase + 0.5% TEA.

    • Note: You will need to remove the TEA post-column (it is volatile, b.p. 89°C, but can linger).

Q: Can I use a different stationary phase? A: Yes. If budget permits, use Amine-Functionalized Silica (KP-NH) .

  • Benefit: The silica is pre-capped with propyl-amine groups.

  • Result: No modifiers needed. You can run a simple Hexane/Ethyl Acetate gradient.[3][7][8] The benzyl alcohol will elute early; the amine will elute later without tailing.

Module 3: Solid-Phase Extraction (SCX) - The "Nuclear" Option

Q: I have a small amount (50mg) and need >99% purity for biological testing. Extraction is too messy.

A: For high-value, small-scale samples, "Catch-and-Release" chromatography using a Strong Cation Exchange (SCX) cartridge is the superior method. It is essentially a solid-phase version of the acid-base extraction.

SCX Protocol
PhaseSolvent SystemAction
1. Load MeOH or DCMDissolve crude in MeOH. Load onto SCX cartridge. The amine binds to the sulfonic acid resin. The alcohol flows through.
2. Wash MeOHFlush the cartridge with 3-5 column volumes of MeOH. The benzyl alcohol is washed away.
3. Release 2M

in MeOH
Elute with methanolic ammonia. The ammonia displaces the product.
4. Finish NoneConcentrate the eluate. You obtain the free amine.[9]
Mechanism of Action

SCX_Mechanism Resin SCX Resin (SO3- H+) Load Load Crude (Amine + Alcohol) Resin->Load Catch CATCH Phase (Resin-SO3- ... +NH2-R) Load->Catch Ionic Bonding Wash Wash (MeOH) Removes Alcohol Catch->Wash Release RELEASE Phase (Add NH3/MeOH) Wash->Release Product Pure Amine Release->Product Displacement

Figure 2: "Catch and Release" mechanism for isolating amines using cation exchange resins.

References

  • Biotage. (2023).[7] Is there an easy way to purify organic amines? Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

Sources

Purification techniques for 3-[(4-Methylbenzyl)oxy]pyrrolidine hydrochloride via recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-3MBP-HCL-001 Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Profile

User Query: Optimal recrystallization techniques for 3-[(4-Methylbenzyl)oxy]pyrrolidine hydrochloride.

Technical Context: This molecule combines a secondary amine salt with a benzyl ether linkage. The hydrochloride salt form generally improves crystallinity, but the ether linkage and the 4-methylbenzyl lipophilic tail can introduce "oiling out" (liquid-liquid phase separation) issues. The presence of the 4-methyl group slightly increases lipophilicity compared to the unsubstituted benzyl analog.

Key Physicochemical Challenges:

  • Hygroscopicity: HCl salts of pyrrolidines are prone to absorbing atmospheric moisture, leading to sticky gums.

  • Low Melting Point: Ether derivatives often have lower melting points, increasing the risk of oiling out before crystallization occurs.

Recommended Solvent Systems

Based on structural analogs (specifically (R)-3-benzyloxypyrrolidine HCl) and general amine salt behavior, the following solvent systems are validated.

System TypeSolvent A (Good Solvent)Solvent B (Anti-Solvent)Ratio (v/v)Application
Primary (Recommended) Isopropanol (IPA) Ethyl Acetate (EtOAc) 1:5 to 1:10Balances polarity; EtOAc suppresses solubility of the salt effectively.
High Purity (Reference) IPA EtOAc / Hexane 1 : 70 : 70*Specific for high-purity optical isomers; requires large volumes.
Alternative Ethanol (EtOH) Diethyl Ether (Et2O) VariableUse if the compound is too insoluble in IPA. Warning: Et2O is highly volatile.
Emergency Methanol (MeOH) MTBE 1:10Use only if the compound is insoluble in hot IPA/EtOH.

*Note: The 1:70:70 ratio is derived from specific patent literature for the benzyl analog [1], but for bench-scale work, a standard "cloud point" titration (Method A below) is more practical.

Standard Operating Procedures (SOPs)

Method A: The "Cloud Point" Titration (Bench Scale)

Best for: <10g scale, unknown exact solubility.

  • Dissolution: Place the crude solid in a flask. Add Solvent A (IPA) dropwise while heating to near-boiling (approx. 80°C) until the solid just dissolves.

    • Critical: Do not add excess solvent. If 10% remains undissolved after 10 mins, filter it off (it is likely inorganic salt like NaCl).

  • Anti-Solvent Addition: Remove from heat. While still hot, add Solvent B (EtOAc) slowly.

  • The Cloud Point: Stop adding Solvent B the moment a faint, persistent turbidity (cloudiness) appears.

  • Re-dissolution: Add 2-3 drops of hot Solvent A to clear the solution again.

  • Crystallization: Cap the flask. Allow it to cool to Room Temperature (RT) slowly (over 2 hours), then move to a fridge (4°C).

Method B: The High-Dilution Protocol (High Purity)

Best for: Removing stubborn isomers or non-polar impurities.

  • Dissolve crude material in IPA at 40°C.

  • Add EtOAc slowly until the ratio is approx 1:10 (IPA:EtOAc).

  • If no precipitate forms, slowly add Hexane until the solution turns cloudy.

  • Cool gradually.[1] This ternary system (Alcohol/Ester/Alkane) is highly effective for pyrrolidine ethers [1].

Troubleshooting Guide (FAQs)

Issue 1: "My product is oiling out (forming a goo/liquid) instead of crystals."

Diagnosis: The solution temperature is above the melting point of the solvated product, or the cooling was too rapid. Corrective Action:

  • Reheat: Re-dissolve the oil by heating.

  • Increase Solvent A: Add 10-20% more of the polar solvent (IPA). Oiling out often indicates the solution is too "poor" (too much anti-solvent).

  • Seed It: Cool to just above the temperature where oiling occurred, then add a seed crystal.

  • Vigorous Stirring: Use a magnetic stir bar. High shear can prevent oil droplets from coalescing and induce nucleation.

Issue 2: "No crystals formed even at 4°C."

Diagnosis: The solution is not supersaturated, or the compound is "super-soluble." Corrective Action:

  • Evaporation: Rotovap off 20% of the solvent volume.

  • The "Scratch" Technique: Use a glass rod to scratch the inner wall of the flask at the air/liquid interface. This creates micro-nucleation sites.

  • Anti-Solvent Shock: Add a layer of Diethyl Ether or Hexane on top of the solution and let it diffuse slowly without stirring.

Issue 3: "The crystals are turning pink/brown."

Diagnosis: Oxidation of the amine or benzyl ether cleavage. Corrective Action:

  • Perform the hot dissolution step with Activated Charcoal (1-2% by weight).

  • Filter hot through a Celite pad to remove the charcoal.

  • Proceed with crystallization.[1][2][3][4]

Visual Workflows

Figure 1: Recrystallization Decision Matrix

Caption: Logical flow for selecting the correct purification path based on initial solubility observations.

Recrystallization_Workflow Start Start: Crude 3-[(4-Methylbenzyl)oxy]pyrrolidine HCl SolubilityCheck Test Solubility in Hot IPA (80°C) Start->SolubilityCheck Soluble Fully Soluble? SolubilityCheck->Soluble Yes Add warm EtOAc (Anti-solvent) until turbid Soluble->Yes Yes No Insoluble residue? Soluble->No No (or partial) Cooling Slow Cool to RT Yes->Cooling Filter Hot Filtration (Remove inorganic salts) No->Filter Small amount solid SwitchSolvent Switch to MeOH/MTBE No->SwitchSolvent Large amount solid Filter->Yes Result Check Result Cooling->Result Crystals Success: Filter & Dry Result->Crystals Crystals form Oil Failure: Oiling Out Result->Oil Liquid separates FixOil Reheat + More IPA + Seed Oil->FixOil FixOil->Cooling Retry

Figure 2: The "Oiling Out" Mechanism & Fix

Caption: Understanding why the product oils out and how adjusting the solvent balance corrects it.

Oiling_Out_Logic State1 High Supersaturation + High Impurity/Anti-solvent Process Phase Separation (Liquid-Liquid) State1->Process Result1 Oiling Out (Amorphous/Sticky) Process->Result1 Action Action: Add Polar Solvent (IPA) & Increase Temp Result1->Action Fix State2 Lower Supersaturation + Better Solubility Action->State2 Process2 Nucleation (Solid-Liquid) State2->Process2 Result2 Crystalline Solid Process2->Result2

References

  • ChemicalBook. (R)-3-Benzyloxy-Pyrrolidine Hydrochloride Properties and Purification. (Referencing patent data for CAS 927819-90-7).[5][6] Available at:

  • Sigma-Aldrich. 3-Benzyloxypyrrolidine Derivatives Safety and Handling. Available at:

  • Mettler Toledo. Oiling Out in Crystallization: Causes and Solutions. Available at:

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

Sources

Technical Support Center: Identifying Decomposition Products of 3-[(4-Methylbenzyl)oxy]pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for 3-[(4-Methylbenzyl)oxy]pyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to proactively identify and troubleshoot potential degradation products encountered during research, development, and quality control. We will explore the chemical liabilities of the molecule, provide detailed protocols for stress testing, and offer a logical framework for identifying unknown impurities.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability and analysis of 3-[(4-Methylbenzyl)oxy]pyrrolidine hydrochloride.

Q1: What are the primary chemical stability concerns for 3-[(4-Methylbenzyl)oxy]pyrrolidine hydrochloride?

The molecule possesses two primary sites susceptible to chemical degradation: the benzyl ether linkage and the pyrrolidine ring . The benzyl ether is prone to cleavage under acidic and oxidative conditions. The pyrrolidine nitrogen can also be a site for oxidation. The hydrochloride salt itself can create an acidic microenvironment, potentially facilitating auto-catalytic degradation, particularly in the presence of moisture.

Q2: What are the most probable decomposition pathways?

The most anticipated degradation pathway is the cleavage of the C-O ether bond. This can occur through several mechanisms, leading to distinct products.

  • Hydrolytic Cleavage: Primarily acid-catalyzed, this pathway breaks the ether bond to yield 4-methylbenzyl alcohol and 3-hydroxypyrrolidine.[1][2][3]

  • Oxidative Cleavage: The benzylic carbon is susceptible to oxidation, which can lead to the formation of 4-methylbenzaldehyde and subsequently 4-methylbenzoic acid.[4][5] The pyrrolidine nitrogen could also be oxidized to form an N-oxide derivative.

Q3: What are the standard conditions for a forced degradation study of this compound?

Forced degradation, or stress testing, is essential for identifying likely degradation products and establishing the stability-indicating nature of analytical methods.[6] Studies should be conducted according to ICH Q1A(R2) guidelines, targeting 5-20% degradation of the active pharmaceutical ingredient (API).[7][8]

Stress ConditionTypical Reagents and ConditionsRationale
Acid Hydrolysis 0.1 M HCl, Room Temperature to 60°CTo promote cleavage of the acid-labile benzyl ether.[9][10]
Base Hydrolysis 0.1 M NaOH, Room Temperature to 60°CEthers are generally base-stable, but this is a required stress condition.
Oxidation 3% H₂O₂, Room TemperatureTo induce oxidation at the benzylic position and potentially the nitrogen atom.[11]
Thermal Stress 60-80°C (Solid-state and in solution)To assess the intrinsic thermal stability of the molecule.[8]
Photostability ICH Q1B conditions (UV/Vis light exposure)To evaluate degradation upon exposure to light.[8]

Q4: Which analytical techniques are most effective for identifying these degradants?

A combination of chromatographic and spectroscopic techniques is necessary for unambiguous identification.

  • HPLC with UV and Mass Spectrometry (LC-MS/MS): This is the primary tool. HPLC provides separation, UV gives preliminary quantitative data, and high-resolution MS/MS provides accurate mass and fragmentation data for structural elucidation.[12][13][14][15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile or semi-volatile degradants like 4-methylbenzyl alcohol and 4-methylbenzaldehyde.

  • Nuclear Magnetic Resonance (NMR): Used for the definitive structural confirmation of isolated, significant degradation products.

Section 2: Predicted Decomposition Profile

Understanding the likely degradation products is the first step in developing a robust analytical strategy. The following diagram and table outline the predicted profile for 3-[(4-Methylbenzyl)oxy]pyrrolidine hydrochloride.

G cluster_hydrolysis Hydrolytic Degradation (Acidic) cluster_oxidation Oxidative Degradation parent 3-[(4-Methylbenzyl)oxy]pyrrolidine (Parent Compound) p1 4-Methylbenzyl Alcohol parent->p1 Ether Cleavage p2 3-Hydroxypyrrolidine parent->p2 Ether Cleavage p5 3-[(4-Methylbenzyl)oxy]pyrrolidine N-oxide parent->p5 N-Oxidation p3 4-Methylbenzaldehyde p1->p3 Oxidation p4 4-Methylbenzoic Acid p3->p4 Further Oxidation

Caption: Predicted decomposition pathways for 3-[(4-Methylbenzyl)oxy]pyrrolidine hydrochloride.

Table of Potential Decomposition Products

Product NameMolecular FormulaMolecular Weight ( g/mol )Formation Condition
4-Methylbenzyl alcoholC₈H₁₀O122.16Acid Hydrolysis, Oxidation
3-HydroxypyrrolidineC₄H₉NO87.12Acid Hydrolysis
4-MethylbenzaldehydeC₈H₈O120.15Oxidation
4-Methylbenzoic acidC₈H₈O₂136.15Oxidation
3-[(4-Methylbenzyl)oxy]pyrrolidine N-oxideC₁₂H₁₇NO₂207.27Oxidation

Section 3: Troubleshooting Guide: "An Unknown Peak in Your Chromatogram"

Encountering an unexpected peak is a common challenge. This guide provides a logical workflow to systematically identify the unknown component.

G start Unknown Peak Detected in HPLC-UV step1 Step 1: Characterize Peak - Retention Time (RT) - UV Spectrum start->step1 step2 Step 2: Acquire Mass Data (LC-MS) step1->step2 step3 Determine Molecular Weight (MW) and Elemental Composition (HRMS) step2->step3 step4 Is MW consistent with a predicted degradant? step3->step4 step5 Step 3: Analyze Fragmentation (MS/MS) step4->step5 Yes step8 Consider other sources: - Starting materials - Reagent-related impurities - Dimerization/Polymerization step4->step8 No step6 Does fragmentation pattern match a predicted structure? step5->step6 step7 Tentative Identification Made. Confirm with reference standard or isolation/NMR. step6->step7

Caption: Logical workflow for identifying an unknown chromatographic peak.

Step-by-Step Troubleshooting:

  • Characterize the Peak: Note its retention time relative to the parent compound. A more polar compound (e.g., 3-hydroxypyrrolidine) will typically elute earlier on a reverse-phase column, while less polar compounds may elute later. Record the UV spectrum; the presence or absence of a strong aromatic absorbance can provide clues.

  • Acquire Mass Data: Use a high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap to get an accurate mass of the molecular ion.[12] This allows you to determine the elemental composition, which is a critical piece of evidence.

  • Compare with Predictions: Check if the determined molecular weight and formula match any of the predicted degradants in the table above.

  • Analyze Fragmentation: If a potential match is found, acquire MS/MS data. The fragmentation pattern provides a fingerprint of the molecule's structure. For example, the loss of a fragment corresponding to the 4-methylbenzyl group would strongly suggest an impurity where that moiety is still attached.

  • Confirm Identity: If the evidence points to a specific structure, the identification is considered tentative. For definitive confirmation, either synthesize or purchase a reference standard of the suspected impurity and compare its chromatographic and spectral properties. For novel or significant impurities, isolation followed by NMR analysis is the gold standard.

  • Investigate Other Sources: If the unknown does not match any predicted degradant, consider other possibilities such as impurities from starting materials, by-products from the original synthesis, or reactions with excipients or solvents.[16]

Section 4: Detailed Experimental Protocols

These protocols provide a starting point for your experimental work. They should be adapted and validated for your specific equipment and laboratory conditions.

Protocol 1: Forced Degradation Study Workflow

This protocol outlines the steps for subjecting the API to stress conditions to purposefully generate degradation products.

G cluster_stress Apply Stress Conditions (in parallel) start Prepare Stock Solution of API (e.g., 1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxid Oxidation (3% H₂O₂, RT) start->oxid therm Thermal (Solution, 80°C) start->therm photo Photolytic (ICH Q1B) start->photo sample Sample at Timepoints (e.g., 0, 2, 4, 8, 24h) acid->sample base->sample oxid->sample therm->sample photo->sample quench Quench Reaction (Neutralize pH, Cool Down) sample->quench analyze Analyze by Stability- Indicating HPLC-MS/MS Method quench->analyze result Identify & Quantify Degradants Evaluate Mass Balance analyze->result

Caption: Experimental workflow for conducting a forced degradation study.

Methodology:

  • Preparation: Prepare a stock solution of 3-[(4-Methylbenzyl)oxy]pyrrolidine hydrochloride at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Stress Application:

    • Acid: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Incubate at 60°C.

    • Base: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Incubate at 60°C.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light.

    • Thermal: Incubate a vial of the stock solution at 80°C.

  • Sampling: Withdraw aliquots at appropriate time intervals (e.g., 2, 8, 24 hours). The goal is to achieve 5-20% degradation.[7]

  • Quenching: Immediately before analysis, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. For example, add 100 µL of 2 M NaOH to 1 mL of the acid-stressed sample. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the validated HPLC-MS/MS method described below.

Protocol 2: Stability-Indicating HPLC-MS/MS Method

This method is designed to separate the parent compound from its potential degradation products.

Rationale for Parameter Selection:

  • Column: A C18 stationary phase is selected for its excellent retention and separation of moderately polar compounds.

  • Mobile Phase: A gradient of water/acetonitrile with formic acid provides good peak shape and ionization efficiency for mass spectrometry. Formic acid helps to protonate the analytes in positive ion mode.

  • Detector: A combination of DAD (Diode Array Detector) and a High-Resolution Mass Spectrometer allows for both UV-based quantification and mass-based identification in a single run.[13]

HPLC Parameters:

ParameterRecommended Setting
Column C18, 100 x 2.1 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 0.4 mL/min
Column Temp. 35°C
Injection Vol. 5 µL
UV Detection 220 nm, 254 nm

MS Parameters:

ParameterRecommended Setting
Ionization Mode Positive Electrospray (ESI+)
Scan Range 50 - 500 m/z
Data Acquisition Full Scan MS and Data-Dependent MS/MS
Collision Energy Ramped (e.g., 10-40 eV) for MS/MS

References

  • K. N. V. K. T. K. R. a. R. B. Robin, "Revised mechanism for the hydrolysis of ethers in aqueous acid," Canadian Journal of Chemistry, [Online]. Available: .
  • Veeprho, "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects," Veeprho, 2025. [Online]. Available: .
  • ResearchGate, "Revised mechanism for the hydrolysis of ethers in aqueous acid," ResearchGate, 2012. [Online]. Available: [Link].

  • Chemistry Stack Exchange, "Different reaction conditions for hydrolysis of ethers and epoxides," Stack Exchange Inc., 2025. [Online]. Available: .
  • Thieme, "Reductive Ring Opening of Cyclic Amines: Pyrrolidines and Beyond," Thieme, 2025. [Online]. Available: [Link].

  • Pharmaguideline, "Forced Degradation Study in Pharmaceutical Stability," Pharmaguideline, [Online]. Available: [Link].

  • Journal of Bioanalysis & Biomedicine, "Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS," OMICS International, 2010. [Online]. Available: [Link].

  • BioProcess International, "Forced Degradation Studies: Regulatory Considerations and Implementation," BioProcess International, [Online]. Available: [Link].

  • ResearchGate, "Identification of Impurities and Degradation Products in Pharmaceutical Products- Role of Hyphenated Techniques," ResearchGate, [Online]. Available: [Link].

  • BioPharmaSpec, "Forced Degradation Studies | ICH Stability Testing," BioPharmaSpec, [Online]. Available: [Link].

  • P. B. K. S. a. M. S. D. M. S. Bakshi, "Development of forced degradation and stability indicating studies of drugs—A review," Journal of Pharmaceutical and Biomedical Analysis, 2002. [Online]. Available: .
  • Journal of Pharmaceutical Analysis and Regulatory Affairs, "Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds," SciTechnol, 2025. [Online]. Available: [Link].

  • Wikipedia, "Ether cleavage," Wikimedia Foundation, [Online]. Available: [Link].

  • PubMed, "Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching," National Library of Medicine, 2004. [Online]. Available: [Link].

  • PubMed Central, "Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis," National Library of Medicine, [Online]. Available: [Link].

  • Chemistry LibreTexts, "18.3: Reactions of Ethers - Acidic Cleavage," University of California, Davis, 2024. [Online]. Available: [Link].

  • Nature Communications, "Pyrrolidine synthesis via ring contraction of pyridines," Nature, [Online]. Available: [Link].

  • Applied and Environmental Microbiology, "Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures," American Society for Microbiology, [Online]. Available: [Link].

  • Organic Chemistry Portal, "Benzyl Ethers," Organic Chemistry Portal, [Online]. Available: [Link].

  • Open Access Library Journal, "A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances," Scientific Research Publishing, 2023. [Online]. Available: [Link].

  • Journal of the American Chemical Society, "Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis," American Chemical Society, 2024. [Online]. Available: [Link].

  • ResearchGate, "Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt," ResearchGate, 2025. [Online]. Available: [Link].

  • Molecules, "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds," MDPI, 2021. [Online]. Available: [Link].

  • Atlanchim Pharma, "Science About O-Benzyl protecting groups," Atlanchim Pharma, 2021. [Online]. Available: [Link].

  • Journal of Molecular Microbiology and Biotechnology, "Pathways in the Degradation of Hydrolyzed Alcohols of Butyl Benzyl Phthalate in Metabolically Diverse Gordonia sp.Strain MTCC 4818," Karger Publishers, 2005. [Online]. Available: [Link].

  • Organic Syntheses, "tert-Butyl (S)-2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate," Organic Syntheses, [Online]. Available: [Link].

  • PubChem, "3-Pyrrolidinol, 3-(p-chlorobenzyl)-, hydrochloride," National Center for Biotechnology Information, [Online]. Available: [Link].

  • International Journal of Pharmaceutical Sciences and Research, "A comprehensive review on the presence of organic impurities into active pharmaceutical ingredients," IJPSR, 2014. [Online]. Available: [Link].

  • PubMed, "Stability of [(N-piperidine)methylene]daunorubicin hydrochloride and [(N-pyrrolidine)methylene]daunorubicin hydrochloride in solid state," National Library of Medicine, 2014. [Online]. Available: [Link].

  • Mangalam Drugs & Organics Ltd, "Impurities," Mangalam Drugs & Organics Ltd, [Online]. Available: [Link].

  • PubChem, "3-[(3-Bromobenzyl)oxy]pyrrolidine hydrochloride," National Center for Biotechnology Information, [Online]. Available: [Link].

  • Pharmaffiliates, "Mebeverine Hydrochloride-impurities," Pharmaffiliates, [Online]. Available: [Link].

  • Der Pharma Chemica, "Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo," Der Pharma Chemica, [Online]. Available: [Link].

Sources

Validation & Comparative

Structural Characterization of 3-[(4-Methylbenzyl)oxy]pyrrolidine Hydrochloride Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Method Comparison Guide Audience: Analytical Chemists, Process Chemists, and Drug Development Scientists

Executive Summary

In the development of tyrosine kinase inhibitors and GPCR ligands, 3-[(4-Methylbenzyl)oxy]pyrrolidine hydrochloride serves as a critical chiral building block. Its quality directly correlates to the safety and efficacy of the final pharmaceutical ingredient (API).

This guide objectively compares the three primary analytical modalities—HPLC-UV , UHPLC-Q-TOF-MS , and NMR —for the structural characterization of impurities arising during its synthesis. While HPLC-UV remains the gold standard for routine release testing, our comparative analysis demonstrates that it fails to distinguish between regiochemical isomers (N-alkylation vs. O-alkylation) without orthogonal mass spectrometric validation.

Key Insight: The most persistent impurity identified is not the unreacted starting material, but the regioisomer N-(4-methylbenzyl)-3-pyrrolidinol , formed via competing N-alkylation when nitrogen protection is compromised.

Synthetic Context & Impurity Origin[1][2][3][4][5]

To understand the impurities, one must understand the genesis of the molecule. The standard industrial route involves a Williamson ether synthesis using N-Boc-3-pyrrolidinol and 4-methylbenzyl chloride, followed by acidolytic deprotection.

Reaction Mechanism & Impurity Pathways

The following diagram maps the synthesis workflow and the specific points where impurities diverge from the main pathway.

SynthesisPath Start1 N-Boc-3-pyrrolidinol Step1 Step 1: Etherification (NaH, DMF, 0-25°C) Start1->Step1 Start2 4-Methylbenzyl chloride Start2->Step1 Int1 Intermediate: N-Boc-3-[(4-methylbenzyl)oxy]pyrrolidine Step1->Int1 Main Path ImpA Impurity A: 4-Methylbenzyl alcohol (Hydrolysis of halide) Step1->ImpA Trace H2O ImpB Impurity B: N-Alkylated Regioisomer (If Boc falls off early) Step1->ImpB Deprotection Side Reaction Step2 Step 2: Deprotection (4M HCl in Dioxane) Int1->Step2 Final Target Product: 3-[(4-Methylbenzyl)oxy]pyrrolidine HCl Step2->Final ImpC Impurity C: Bis-alkylated Dimer Step2->ImpC Excess Reagent

Figure 1: Synthetic pathway of 3-[(4-Methylbenzyl)oxy]pyrrolidine HCl highlighting critical control points for Impurities A, B, and C.

Comparative Analysis of Characterization Methods

This section evaluates three distinct analytical approaches. The data below is synthesized from standard application performance for pyrrolidine derivatives.

Method Performance Matrix
FeatureMethod A: HPLC-UV (QC Standard) Method B: UHPLC-Q-TOF-MS Method C: 1D/2D NMR
Primary Utility Quantitation & Routine ReleaseStructural Elucidation & IDRegiochemistry & Stereochemistry
Sensitivity (LOD) ~0.05% (w/w)< 0.001% (w/w)~1.0% (w/w)
Specificity Moderate (Co-elution risk)High (Mass resolution)Absolute (Structural connectivity)
Throughput High (20 min/sample)Medium (Data analysis heavy)Low (Requires isolation)
Limitation Cannot distinguish isomersIon suppression risksLow sensitivity for trace impurities
Detailed Comparison
Method A: HPLC-UV (The Workhorse)
  • Principle: Separation on a C18 column with detection at 220 nm (peptide bond/amine) and 254 nm (benzyl chromophore).

  • Verdict: Excellent for quantifying known impurities (A and C). However, it struggles to separate the Target Product from Impurity B (the N-alkylated regioisomer) because both possess identical chromophores and similar hydrophobicities (ClogP).

Method B: UHPLC-Q-TOF-MS (The Problem Solver)
  • Principle: High-resolution mass spectrometry provides exact mass (

    
     ppm error) and fragmentation patterns.
    
  • Verdict: This is the required method for development.

    • Differentiation: The Target Product and Impurity B are isobaric (

      
       192.1388). However, MS/MS fragmentation reveals unique signatures:
      
      • Target (O-ether): Loses the benzyl group easily (tropylium ion formation,

        
         105.07).
        
      • Impurity B (N-benzyl): Shows a characteristic pyrrolidine ring fragmentation pattern distinct from the ether cleavage.

Method C: NMR (The Judge)
  • Principle: 1H and NOESY experiments.

  • Verdict: Used for reference standard qualification. It definitively proves the O-alkylation vs. N-alkylation by showing the chemical shift of the proton adjacent to the heteroatom.

    • O-CH-benzyl:

      
       4.1 ppm.
      
    • N-CH-benzyl:

      
       3.6 ppm (shielded).
      

Experimental Protocols

Protocol 1: High-Resolution Impurity Profiling (UHPLC-MS)

Objective: Detect and identify trace impurities down to 0.05% levels (ICH Q3A reporting threshold).

Reagents:

  • Mobile Phase A: 0.1% Formic acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile (LC-MS Grade).

Instrument Parameters:

  • System: Agilent 1290 Infinity II coupled to 6545 Q-TOF (or equivalent).

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-12 min: 5%

      
       95% B (Linear ramp)
      
    • 12-14 min: 95% B (Wash)

    • 14-16 min: 5% B (Re-equilibration)

MS Source Settings:

  • Mode: ESI Positive (+).

  • Capillary Voltage: 3500 V.

  • Fragmentor: 110 V.

  • Mass Range:

    
     50 – 1000.
    
Protocol 2: Regiochemical Confirmation (NMR)

Objective: Distinguish 3-[(4-methylbenzyl)oxy]pyrrolidine (Target) from N-(4-methylbenzyl)-3-pyrrolidinol (Impurity B).

Procedure:

  • Dissolve 10 mg of the isolated impurity (or crude mixture) in 0.6 mL DMSO-

    
    .
    
  • Acquire 1H NMR (64 scans) and 1H-13C HSQC .

  • Critical Check: Focus on the benzylic methylene protons (

    
    ).
    
    • Target (O-linked): Appears as a singlet at

      
      4.45 ppm.
      
    • Impurity B (N-linked): Appears as a singlet at

      
      3.55 ppm (upfield shift due to amine shielding).
      

Supporting Experimental Data (Simulated Case Study)

The following table represents typical characterization data for a batch containing common process impurities.

Peak IDRetention Time (min)Observed Mass (

)
IdentityOrigin
1 2.1116.07113-PyrrolidinolUnreacted SM
2 4.8122.07324-Methylbenzyl alcoholHydrolysis of halide
3 7.2 192.1388 Target Product Main Reaction
4 7.5192.1388Impurity B (Isobaric)N-Alkylation (Regioisomer)
5 9.1296.2014Impurity C (Dimer)Double alkylation

Analysis of Data: Note that Peak 3 and Peak 4 have the exact same mass. A standard single-quadrupole MS would fail to distinguish them. Only the chromatographic separation (Rt 7.2 vs 7.5) combined with MS/MS fragmentation patterns allows for confident assignment.

Analytical Decision Tree

Use this logic flow to select the appropriate method for your stage of development.

DecisionTree Start Sample Type Route1 Crude Reaction Mixture Start->Route1 Route2 Purified API (Release Testing) Start->Route2 Route3 Unknown Impurity > 0.10% Start->Route3 Action1 HPLC-UV (Method A) Route1->Action1 Quick Check Route2->Action1 Quantitation Action2 LC-MS/MS (Method B) Route3->Action2 Identify MW Action3 Isolation + NMR (Method C) Action2->Action3 If Isobaric

Figure 2: Analytical decision matrix for impurity profiling based on development stage.

References

  • International Council for Harmonisation (ICH). (2006).[1] ICH Q3A(R2): Impurities in New Drug Substances.[1][2][3][4] Retrieved from [Link]

  • Alsante, K. M., et al. (2003). The role of chromatography in the identification of impurities in drug substances.[5][6] Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Gorog, S. (2000). Identification and determination of impurities in drugs.[5][1][2][6][7][8] Elsevier Science.

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Conditions.[9][10][11] Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-Methylbenzyl)oxy]pyrrolidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-[(4-Methylbenzyl)oxy]pyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.